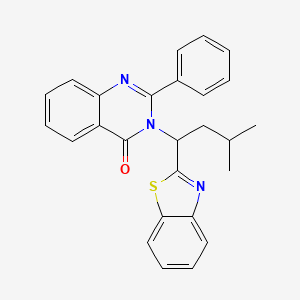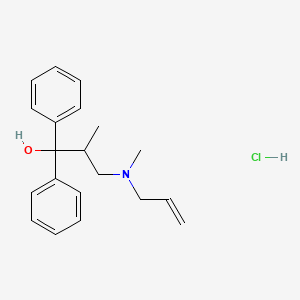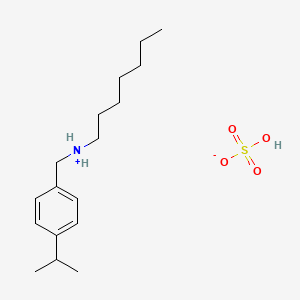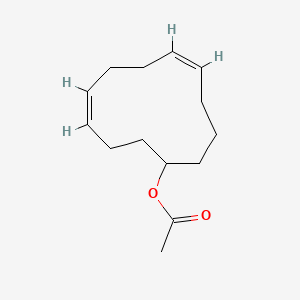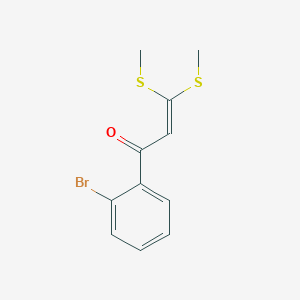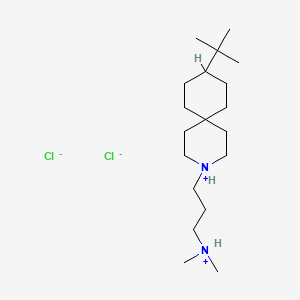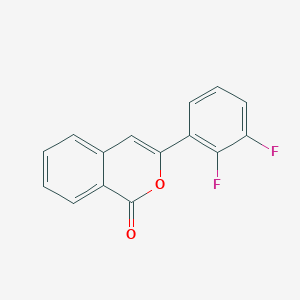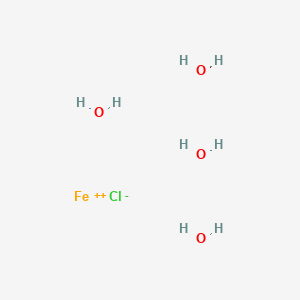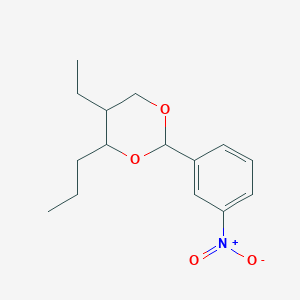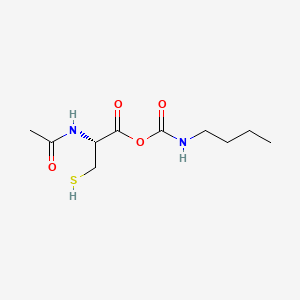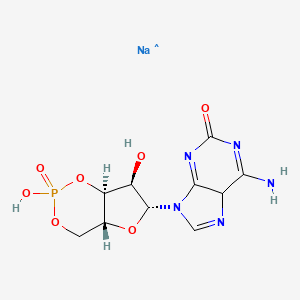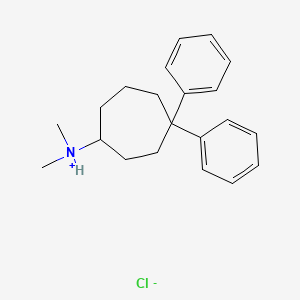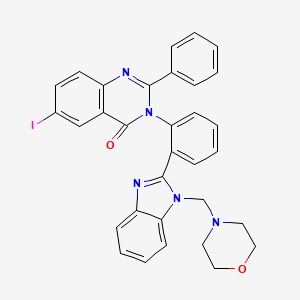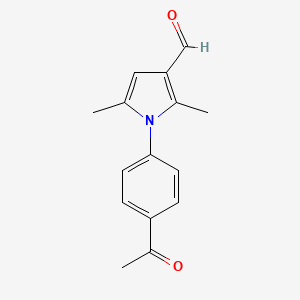
1-(4-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes an acetylphenyl group and a carbaldehyde group attached to the pyrrole ring
准备方法
The synthesis of 1-(4-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous chemicals.
化学反应分析
1-(4-Acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 1-(4-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase . These interactions occur through the binding of the compound to the active site of the enzyme, thereby blocking its activity. The pathways involved in these mechanisms are often studied using molecular docking and other computational methods.
相似化合物的比较
1-(4-Acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Acetylphenyl)imidazole: This compound also contains an acetylphenyl group but differs in the heterocyclic ring structure.
1-(4-Acetylphenyl)pyrrole-2,5-dione: Similar in structure but with a dione group instead of a carbaldehyde group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
1-(4-acetylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C15H15NO2/c1-10-8-14(9-17)11(2)16(10)15-6-4-13(5-7-15)12(3)18/h4-9H,1-3H3 |
InChI 键 |
NTKLLGKXGUVHKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


